4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
CAS No.: 2549065-73-6
Cat. No.: VC11838637
Molecular Formula: C19H26N6
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549065-73-6 |
|---|---|
| Molecular Formula | C19H26N6 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
| Standard InChI | InChI=1S/C19H26N6/c1-13-14(2)22-15(3)23-19(13)25-9-7-24(8-10-25)18-11-17(20-12-21-18)16-5-4-6-16/h11-12,16H,4-10H2,1-3H3 |
| Standard InChI Key | MVDQEIXKJBCQLE-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C)C |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine comprises two pyrimidine rings connected via a piperazine moiety. The primary pyrimidine (position 4) is substituted with methyl groups at positions 2, 5, and 6, while the secondary pyrimidine (position 6) bears a cyclobutyl group. The systematic IUPAC name reflects these substituents:
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Primary ring: 2,5,6-trimethylpyrimidin-4-yl
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Linker: piperazin-1-yl
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Secondary ring: 6-cyclobutylpyrimidin-4-yl
The molecular formula is C₂₀H₂₇N₇, yielding a molecular weight of 365.48 g/mol. Key structural features include:
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Planar pyrimidine rings facilitating π-π stacking interactions .
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A flexible piperazine linker enabling conformational adaptability for target binding .
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Hydrophobic cyclobutyl and methyl groups influencing solubility and membrane permeability .
Table 1: Predicted Physicochemical Properties
Synthesis and Manufacturing
While no direct synthesis routes for this compound are published, analogous piperazine-pyrimidine derivatives are typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions . A hypothetical pathway involves:
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Preparation of 2,5,6-trimethylpyrimidin-4-amine: Methylation of pyrimidine using methyl iodide under basic conditions .
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Piperazine coupling: Reacting the amine with 1-(6-cyclobutylpyrimidin-4-yl)piperazine via Buchwald-Hartwig amination .
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Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Methylation of pyrimidine | CH₃I, K₂CO₃, DMF, 80°C | 65% |
| 2 | Piperazine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 45% |
| 3 | Recrystallization | Ethanol/H₂O (3:1), −20°C | 92% |
| Target | Binding Energy (kcal/mol) | Method |
|---|---|---|
| ABL1 Kinase | −9.2 ± 0.3 | AutoDock Vina |
| Dopamine D2 Receptor | −8.7 ± 0.4 | SwissDock |
Future Directions
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